4-(Cyclopropylamino)pyridine-3-sulfonamide
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Overview
Description
4-(Cyclopropylamino)pyridine-3-sulfonamide is an organic compound with the molecular formula C8H11N3O2S and a molecular weight of 213.26 g/mol . It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a pyridine ring, which is further substituted with a cyclopropylamino group. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylamino)pyridine-3-sulfonamide typically involves the reaction of pyridine-3-sulfonyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylamino)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Cyclopropylamino)pyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(Cyclopropylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: A sulfonamide antibiotic used in veterinary medicine.
Sulfadiazine: Another sulfonamide antibiotic used in combination with pyrimethamine to treat toxoplasmosis.
Uniqueness
4-(Cyclopropylamino)pyridine-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropylamino group enhances its stability and reactivity compared to other sulfonamides .
Properties
Molecular Formula |
C8H11N3O2S |
---|---|
Molecular Weight |
213.26 g/mol |
IUPAC Name |
4-(cyclopropylamino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C8H11N3O2S/c9-14(12,13)8-5-10-4-3-7(8)11-6-1-2-6/h3-6H,1-2H2,(H,10,11)(H2,9,12,13) |
InChI Key |
ZQIVEGSXHKHSIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=C(C=NC=C2)S(=O)(=O)N |
Origin of Product |
United States |
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